Summary of Application: Tolmetin glycinamide, a derivative of the non-steroidal anti-inflammatory drug Tolmetin, is used in the treatment of rheumatoid arthritis, osteoarthritis, and gout . It has been shown to inhibit rat paw edema caused by carrageenan or kaolin and to inhibit joint and inflammatory changes in established adjuvant-induced arthritis .
Methods of Application: In experimental studies in animals, tolmetin has been shown to delay the appearance of ultraviolet-induced erythema . The antipyretic effect of tolmetin has been demonstrated in rats with yeast-induced hyperthermia .
Results or Outcomes: Tolmetin, like many other non-steroidal anti-inflammatory agents, produces lesions in the mucosa of the stomach and small intestine. This effect is less marked than with aspirin or indomethacin . In healthy volunteers, tolmetin 1200mg daily causes less gastrointestinal bleeding than therapeutically equivalent doses of aspirin given for the same period .
Summary of Application: A method was developed to accurately and rapidly determine amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide in human plasma .
Methods of Application: The method was used to aid in bioequivalence studies .
Results or Outcomes: The developed method accurately and rapidly determined amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide in human plasma .
Summary of Application: Tolmetin glycinamide is subject to acyl glucuronidation as well as oxidative transformation . Oxidative metabolism of Tolmetin affords reactive species that may haptenize proteins and thereby contribute to the reported drug-mediated anaphylactic reactions caused by such acidic drugs .
Methods of Application: A new and robust HPLC method was developed to investigate the in vivo effect of 2 coadministered drugs/nutritional supplements on the kinetics of Tolmetin in rats .
Results or Outcomes: Non-compartmental pharmacokinetic analysis of data obtained from plasma and rat liver tissue showed significantly higher concentrations of Tolmetin in the presence of cimetidine; and significantly longer elimination half-life lives in presence of Quercetin .
Summary of Application: A simple, rapid, and selective method was developed for the determination of amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide from human plasma .
Methods of Application: The method involves extracting amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide with acetonitrile using coumarin as an internal standard . Chromatographic separation was carried out on a C8 column using a mixture of acetonitrile, methanol, and 1% acetic acid as the mobile phase with UV detection set at 313 nm .
Results or Outcomes: The developed method accurately and rapidly determined amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide in human plasma . This method was used in a bioequivalence study of amtolmetin guacil tablets .
Field: Drug Interaction Studies
Summary of Application: Tolmetin glycinamide’s metabolic oxidative biotransformation can be altered by co-administered drugs or food components interacting with CYP3A4, leading to accumulation of Tolmetin in the body through a decrease of its clearance .
Methods of Application: A new and robust HPLC method was developed to investigate the in vivo effect of 2 coadministered drugs/nutritional supplements on the kinetics of Tolmetin in rats . The drugs were cimetidine (CIM), known to be a potent inhibitor of CYP3A4, an enzyme that catalyzes the oxidative metabolism, and Quercetin (QUE), which induces UGT1A6, an enzyme involved in glucuronidation of acidic drugs .
Results or Outcomes: Non-compartmental pharmacokinetic analysis of data obtained from plasma and rat liver tissue showed significantly higher concentrations of Tolmetin in the presence of CIM and significantly longer elimination half-lives in the presence of QUE . These findings might account for the side-effects associated with Tolmetin when co-administered with such kinetic modulators .
Tolmetin glycinamide is a derivative of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of conditions such as rheumatoid arthritis and osteoarthritis. The glycinamide form serves as a prodrug, which means it is converted into the active form, tolmetin, in the body. This compound is characterized by its enhanced pharmacokinetic properties, leading to improved efficacy and reduced gastrointestinal irritation compared to its parent compound, tolmetin sodium .
Tolmetin glycinamide acts as a prodrug. After administration, TGA undergoes conversion in the body, releasing the active NSAID tolmetin []. Tolmetin's mechanism of action involves inhibiting the enzymes cyclooxygenase (COX-1 and COX-2), which are responsible for producing prostaglandins, inflammatory mediators. By reducing prostaglandin synthesis, tolmetin helps alleviate pain, inflammation, and stiffness associated with arthritis.
Tolmetin glycinamide undergoes hydrolysis in the body to release tolmetin. The primary reaction involves the cleavage of the glycinamide moiety, which is facilitated by enzymatic activity. The resulting tolmetin retains its ability to inhibit cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, thereby blocking the synthesis of prostaglandins from arachidonic acid. This inhibition is crucial for its anti-inflammatory effects .
The biological activity of tolmetin glycinamide is primarily attributed to its conversion into tolmetin. Studies have shown that tolmetin glycinamide exhibits greater potency than tolmetin sodium in inhibiting inflammation in animal models of arthritis. It effectively reduces paw swelling and alleviates degenerative bone changes associated with chronic inflammatory conditions . Moreover, it has demonstrated a lower propensity for gastrointestinal irritation compared to tolmetin sodium, making it a preferable option in certain therapeutic scenarios .
The synthesis of tolmetin glycinamide typically involves multiple steps:
Tolmetin glycinamide is primarily used in the treatment of inflammatory conditions such as:
Its formulation as a prodrug allows for more sustained therapeutic effects with reduced side effects compared to traditional NSAIDs .
Interaction studies indicate that tolmetin glycinamide has a favorable profile concerning drug interactions. It does not potentiate the effects of coumarin-like drugs or alter blood levels of sulfonylureas or insulin. Its metabolism does not significantly interfere with other common medications, making it a safer choice for patients on multiple drug regimens .
Tolmetin glycinamide shares structural and functional similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Indomethacin | Indole derivative | More potent but higher gastrointestinal toxicity |
| Zomepirac | Arylacetic acid derivative | Withdrawn due to severe side effects |
| Diclofenac | Phenylacetic acid derivative | Selective COX-2 inhibitor; higher risk of cardiovascular events |
| Ibuprofen | Propionic acid derivative | Commonly used; less potent anti-inflammatory effects compared to tolmetin |
| Naproxen | Propionic acid derivative | Longer half-life; can cause gastrointestinal issues |
Tolmetin glycinamide stands out due to its reduced gastrointestinal side effects and enhanced potency as an anti-inflammatory agent compared to many traditional NSAIDs .
Tolmetin glycinamide is a glycinamide prodrug derivative of the nonsteroidal anti-inflammatory drug tolmetin . The compound is chemically designated as N-{[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl}glycine, representing a conjugated structure that combines the tolmetin pharmacophore with a glycine moiety [2] [14].
The molecular architecture of tolmetin glycinamide is built upon a five-membered pyrrole ring system that forms the heterocyclic core of the molecule [3]. This pyrrole ring exhibits characteristic aromatic properties with electron-rich π-electron delocalization throughout the ring structure [4]. The nitrogen atom at position 1 of the pyrrole ring carries a methyl substituent, which prevents metabolic reactions at this site and enhances the lipophilic character of the compound [10].
At position 5 of the pyrrole ring, a 4-methylbenzoyl group is attached, creating a significant structural feature that contributes to the compound's pharmacological activity [7]. This substituent consists of a benzoyl carbonyl group linked to a para-methylated benzene ring, forming an electron-withdrawing system that affects the electronic distribution within the entire molecular framework [19].
The glycine component is connected to the tolmetin structure through an amide linkage at position 2 of the pyrrole ring [11]. This connection involves a methylene bridge (-CH2-) that provides conformational flexibility to the molecule, followed by an amide bond (-C(=O)-NH-) that links to the glycine amino acid residue [20]. The glycine moiety terminates with a carboxylic acid functional group, making the compound a zwitterionic species under physiological conditions [4].
The molecular formula of tolmetin glycinamide is C17H18N2O4, indicating the presence of seventeen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms [2] [4]. This formula represents a molecular weight of 314.34 grams per mole, which is significantly higher than its parent compound tolmetin [12].
| Property | Tolmetin Glycinamide | Tolmetin | Difference |
|---|---|---|---|
| Molecular Formula | C17H18N2O4 | C15H15NO3 | +C2H3NO |
| Molecular Weight (g/mol) | 314.34 | 257.28 | +57.06 |
| Additional Functional Unit | Glycine amide | - | -NHCH2COOH |
The molecular weight increase of 57.06 grams per mole corresponds precisely to the addition of the glycine amide moiety (-NHCH2COOH) to the tolmetin structure [3] [4]. This structural modification involves the incorporation of two additional carbon atoms, three hydrogen atoms, one nitrogen atom, and one oxygen atom compared to the parent tolmetin molecule [14].
The elemental composition analysis reveals that carbon constitutes approximately 65.01% of the molecular weight, hydrogen accounts for 5.77%, nitrogen represents 8.91%, and oxygen comprises 20.31% of the total molecular mass [4]. This distribution reflects the predominantly organic nature of the compound with significant heteroatom content that influences its chemical and physical properties [12].
Tolmetin glycinamide contains multiple distinct functional groups that contribute to its chemical behavior and biological activity [2]. Each functional group exhibits characteristic electronic properties and chemical reactivity patterns that determine the overall molecular behavior [21].
| Functional Group | Structure | Electronic Properties | Chemical Reactivity |
|---|---|---|---|
| Pyrrole Ring | Five-membered heterocyclic aromatic ring | Electron-rich aromatic system with π-electron delocalization | Susceptible to electrophilic aromatic substitution |
| N-Methyl Group | Methyl group at N1 position | Electron-donating, increases electron density in pyrrole | Prevents N-H reactivity, affects pyrrole electronics |
| Methylbenzoyl Group | p-Methylbenzoyl at C5 position | Electron-withdrawing from pyrrole, electron-donating to carbonyl | Reactive carbonyl group, susceptible to nucleophilic attack |
| Benzoyl Carbonyl | C=O connecting pyrrole and benzene | Electron-withdrawing, polarized C=O bond | Susceptible to nucleophilic addition, hydrogen bonding |
| Amide Bond | -C(=O)-NH- linking tolmetin to glycine | Electron-withdrawing, polarized C=O and N-H bonds | Hydrolyzable bond, cleaved by amidases in vivo |
| Carboxylic Acid | -COOH terminal group | Electron-withdrawing, polarized C=O and O-H bonds | Ionizable at physiological pH, forms salts |
The pyrrole ring system represents the central pharmacophore of the molecule, exhibiting aromatic character with enhanced electron density due to the nitrogen lone pair participation in the π-electron system [15]. The electron-rich nature of this heterocycle makes it susceptible to electrophilic aromatic substitution reactions, although the existing substituents provide steric and electronic protection [17].
The methylbenzoyl substituent at position 5 creates a conjugated system that extends the π-electron delocalization across the entire aromatic framework [7]. The carbonyl group within this substituent serves as both a hydrogen bond acceptor and an electrophilic center, contributing to molecular interactions with biological targets [19].
The amide functional group linking the tolmetin and glycine portions exhibits restricted rotation due to partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl π-system [20]. This structural feature is crucial for the prodrug mechanism, as enzymatic hydrolysis of this bond releases the active tolmetin molecule in vivo [11].
The terminal carboxylic acid group possesses a predicted pKa value of 3.51 ± 0.10, indicating that it exists predominantly in its ionized form under physiological conditions [4]. This ionizable group significantly influences the compound's solubility characteristics and pharmacokinetic properties [12].
Tolmetin glycinamide shares structural similarities with several related compounds while exhibiting distinct differences that affect its pharmacological profile [8]. The most direct comparison involves the parent compound tolmetin and its sodium salt derivative [22].
| Structural Feature | Tolmetin Glycinamide | Tolmetin | Tolmetin Sodium |
|---|---|---|---|
| Core Structure | Pyrrole-based | Pyrrole-based | Pyrrole-based |
| N1 Substitution | Methyl group | Methyl group | Methyl group |
| C5 Substitution | 4-Methylbenzoyl group | 4-Methylbenzoyl group | 4-Methylbenzoyl group |
| C2 Substitution | Acetamidoacetic acid | Acetic acid | Acetic acid |
| Terminal Group | Carboxylic acid | Carboxylic acid | Carboxylate salt |
| Prodrug Status | Yes (prodrug of tolmetin) | No (active drug) | No (active drug salt) |
The structural modification that distinguishes tolmetin glycinamide from its parent compound involves the replacement of the simple acetic acid side chain with an acetamidoacetic acid moiety [14]. This change introduces an additional amide functional group and extends the carbon chain by two atoms, resulting in the incorporation of the glycine amino acid residue [3].
Comparative analysis of molecular properties reveals significant differences in physical characteristics between tolmetin glycinamide and related compounds [4] [12]:
| Property | Tolmetin Glycinamide | Tolmetin |
|---|---|---|
| Molecular Weight (g/mol) | 314.34 | 257.28 |
| Melting Point (°C) | 200-202 | 155-158 |
| Hydrogen Bond Donors | 2 (N-H, O-H) | 1 (O-H) |
| Hydrogen Bond Acceptors | 5 (pyrrole N, C=O groups, O-H) | 4 (pyrrole N, C=O groups, O-H) |
| Predicted LogP | 1.8-2.2 | 2.7-3.0 |
The increased molecular weight and additional hydrogen bonding capacity of tolmetin glycinamide result in altered solubility characteristics compared to tolmetin [4]. The compound exhibits slight solubility in dimethyl sulfoxide and methanol, reflecting the balance between lipophilic aromatic components and hydrophilic functional groups [12].
The structural relationship between tolmetin glycinamide and other amino acid conjugates of nonsteroidal anti-inflammatory drugs demonstrates a broader class of prodrug modifications [11]. Research has shown that several amino acid amides of tolmetin exhibit similar properties, with the glycine derivative being particularly notable for its enhanced potency and reduced gastrointestinal toxicity compared to the parent compound [11].